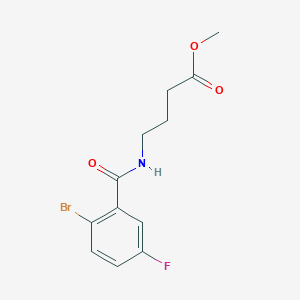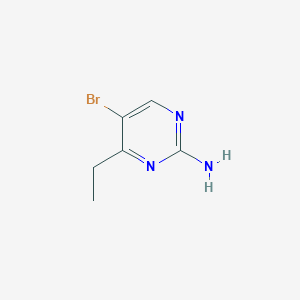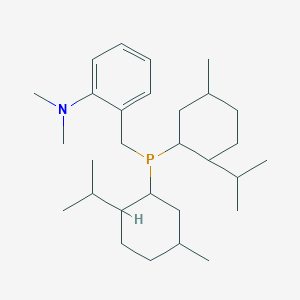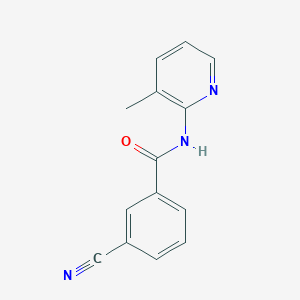
3-Isobutyrylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isobutyrylbenzaldehyde is an organic compound with the molecular formula C11H12O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with an isobutyryl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutyrylbenzaldehyde typically involves the Friedel-Crafts acylation of benzaldehyde with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C6H5CHO} + \text{(CH3)2CHCOCl} \xrightarrow{\text{AlCl3}} \text{C6H4(CH3)2CHCOCHO} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The crude product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 3-Isobutyrylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: 3-Isobutyrylbenzoic acid.
Reduction: 3-Isobutyrylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Isobutyrylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and ketones.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 3-Isobutyrylbenzaldehyde involves its reactivity as an aldehyde. It can form Schiff bases with primary amines, which are important intermediates in organic synthesis. The compound’s reactivity is influenced by the electron-withdrawing effect of the isobutyryl group, which stabilizes the intermediate formed during reactions.
Comparación Con Compuestos Similares
Benzaldehyde: The parent compound, with a simpler structure and different reactivity profile.
3-Isopropylbenzaldehyde: Similar structure but with an isopropyl group instead of an isobutyryl group.
3-Methylbenzaldehyde: Another derivative with a methyl group at the third position.
Uniqueness: 3-Isobutyrylbenzaldehyde is unique due to the presence of the isobutyryl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications where other benzaldehyde derivatives may not be suitable.
Propiedades
Fórmula molecular |
C11H12O2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
3-(2-methylpropanoyl)benzaldehyde |
InChI |
InChI=1S/C11H12O2/c1-8(2)11(13)10-5-3-4-9(6-10)7-12/h3-8H,1-2H3 |
Clave InChI |
KXTRYFWOENPGPK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C1=CC=CC(=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,10-Dihydrocarbazolo[3,4-c]carbazole](/img/structure/B14910570.png)
![4-oxo-6-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfamoyl]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14910572.png)




![4-{[(E)-pyridin-4-ylmethylidene]amino}benzoic acid](/img/structure/B14910601.png)






